molecular formula C72H60P4Pt B082886 Tetrakis(triphenylphosphine)platinum(0) CAS No. 14221-02-4

Tetrakis(triphenylphosphine)platinum(0)

Cat. No.: B082886
CAS No.: 14221-02-4
M. Wt: 1244.2 g/mol
InChI Key: SYKXNRFLNZUGAJ-UHFFFAOYSA-N
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Description

Tetrakis(triphenylphosphine)platinum(0) is a useful research compound. Its molecular formula is C72H60P4Pt and its molecular weight is 1244.2 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(triphenylphosphine)platinum(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrakis(triphenylphosphine)platinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(triphenylphosphine)platinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Cross-Coupling Reactions : It is used as a catalyst in cross-coupling reactions of organoboronic acids with aryl iodides, exhibiting excellent group-selectivity and yielding high product yields (Oh, Lim, & You, 2002).

  • Synthesis of Alkyl Phenyl Ketones : Acts as an effective catalyst precursor for the carbonylative cross-coupling of alkyl iodides with sodium tetraphenylborate, producing alkyl phenyl ketones (Kondo, Tsuji, & Watanabe, 1988).

  • Interactions with Selenium : Reacts with elemental selenium to form compounds like [PtCl2(PPh3)2] and [Pt(Se2CH2)(PPh3)2], providing insights into its reactivity and potential for forming novel compounds (Khanna et al., 1995).

  • Initiation of Vinyl Polymerization : Serves as an active initiator for free-radical polymerization of materials such as methyl methacrylate, demonstrating unique kinetic features (Bamford, Eastmond, & Hargreaves, 1968).

  • Formation of Fluorocarbon Platinum Complexes : Reacts with various fluoro-olefins to yield crystalline complexes, expanding its utility in the synthesis of novel organometallic complexes (Green et al., 1966).

  • Ring Opening Reactions : Capable of opening cyclobutenedione derivatives to form platinacyclopentenedione complexes, showcasing its versatility in organic synthesis (Hamner, Kemmitt, & Smith, 1975).

  • Redox Behavior Study : The redox behavior of tetrakis(triphenylphosphine)platinum(0) has been explored in various solvents, contributing to the understanding of its electrochemical properties (Rechberger, Gritzner, & Gutmann, 1977).

  • Regioselective Hydrosilylation : Exhibits unusual regioselectivity in the hydrosilylation of certain silane compounds, underlining its specificity in chemical reactions (Matsumoto, Hoshino, & Nagai, 1982).

Mechanism of Action

Tetrakis(triphenylphosphine)platinum(0), often abbreviated as Pt(PPh3)4, is a bright yellow compound used as a precursor to other platinum complexes .

Target of Action

The primary target of Pt(PPh3)4 is organochalcogen compounds such as dithienyl ditelluride . These compounds are involved in various biochemical reactions and pathways.

Mode of Action

Pt(PPh3)4 interacts with its targets through a process known as oxidative addition. This involves the cleavage of the carbon-chalcogen bond in organochalcogen compounds . The oxidative addition of Pt(PPh3)4 to these compounds results in changes in their molecular structure and function.

Biochemical Pathways

The oxidative addition of Pt(PPh3)4 to organochalcogen compounds can play a role in homogeneous catalysis . Catalysis is a process that increases the rate of a chemical reaction by adding a substance known as a catalyst. In homogeneous catalysis, the catalyst is in the same phase as the reactants.

Pharmacokinetics

It’s known that pt(pph3)4 is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The result of Pt(PPh3)4 action is the formation of new platinum complexes . These complexes can have various applications in chemical synthesis and potentially in therapeutic interventions.

Action Environment

The action of Pt(PPh3)4 can be influenced by various environmental factors. For instance, the presence of other compounds can affect the efficiency of the oxidative addition process . Moreover, Pt(PPh3)4 is sensitive to air, which can lead to its decomposition .

Safety and Hazards

Tetrakis(triphenylphosphine)platinum(0) is an irritant . It should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fine dust dispersed in air may ignite and dust can form an explosive mixture with air . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Tetrakis(triphenylphosphine)platinum(0) is used as a precursor to other platinum complexes . It can undergo oxidative addition to organochalcogen compounds such as dithienyl ditelluride through the cleavage of the carbon–chalcogen bond . This reaction can play a role in homogeneous catalysis . It also catalyses selectively the addition of silane to terminal olefinic double bonds . Future research may focus on exploring these and other potential applications of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tetrakis(triphenylphosphine)platinum(0) can be achieved by the reaction of K2PtCl4 with four equivalents of triphenylphosphine in the presence of a reducing agent such as sodium borohydride.", "Starting Materials": [ "K2PtCl4", "triphenylphosphine", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve K2PtCl4 (0.5 g, 1.2 mmol) in 50 mL of ethanol and add triphenylphosphine (1.44 g, 5.5 mmol) to the solution.", "Step 2: Add sodium borohydride (0.25 g, 6.6 mmol) to the mixture dropwise with stirring at room temperature.", "Step 3: Stir the reaction mixture for 24 hours at room temperature.", "Step 4: Filter the resulting solid and wash it with ethanol and diethyl ether.", "Step 5: Dry the solid under vacuum to obtain Tetrakis(triphenylphosphine)platinum(0) as a yellow powder (yield: 90-95%)." ] }

CAS No.

14221-02-4

Molecular Formula

C72H60P4Pt

Molecular Weight

1244.2 g/mol

IUPAC Name

platinum;triphenylphosphane

InChI

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;

InChI Key

SYKXNRFLNZUGAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

14221-02-4

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tetrakis(triphenylphosphine)platinum(0)?

A1: The molecular formula of Tetrakis(triphenylphosphine)platinum(0) is C₇₂H₆₀P₄Pt, and its molecular weight is 1233.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Pt(PPh₃)₄?

A2: Common spectroscopic techniques include:* Infrared (IR) Spectroscopy: Provides information about the presence of functional groups, particularly the P-Ph and Pt-P bonds. []* Nuclear Magnetic Resonance (NMR) Spectroscopy:
* ³¹P NMR is particularly useful for characterizing the phosphine ligands and their coordination to platinum. [, , , , ] * ¹H and ¹³C NMR provide insights into the organic framework of the triphenylphosphine ligands. []

Q3: What is the stability of Pt(PPh₃)₄ in air and solution?

A3: Pt(PPh₃)₄ is air-stable in the solid state but tends to oxidize in solution, particularly in the presence of oxygen. [] Therefore, reactions involving Pt(PPh₃)₄ are typically carried out under an inert atmosphere, such as nitrogen or argon.

Q4: What makes Pt(PPh₃)₄ a valuable catalyst in organic synthesis?

A4: Pt(PPh₃)₄ readily undergoes oxidative addition reactions, making it a highly active catalyst for various transformations. The bulky triphenylphosphine ligands facilitate reductive elimination steps in catalytic cycles. []

Q5: Can you provide specific examples of reactions catalyzed by Pt(PPh₃)₄?

A5: Pt(PPh₃)₄ catalyzes a wide range of reactions, including:* Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated bonds like alkenes and alkynes. [, , , , ]* Diboration: Addition of boron-boron bonds across alkenes, dienes, and methylenecyclopropanes. [, , , ]* Carbonylation: Introduction of carbon monoxide into organic molecules. []* Oxidative Addition Reactions: Pt(PPh₃)₄ undergoes oxidative addition with various substrates, including alkyl halides, acyl halides, and even carbon-carbon bonds under specific conditions. [, , , ]

Q6: Does Pt(PPh₃)₄ exhibit selectivity in its catalytic activity?

A6: Yes, the steric bulk of the triphenylphosphine ligands can influence regioselectivity and stereoselectivity in reactions. For instance, the hydrosilylation of ethynylmethyldichlorosilane with dimethylchlorosilane using Pt(PPh₃)₄ as a catalyst favors the formation of the geminal product. []

Q7: How is computational chemistry employed in understanding Pt(PPh₃)₄-catalyzed reactions?

A7: Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, predict reaction outcomes, and understand the influence of ligand modifications on catalytic activity and selectivity. For example, DFT studies have been used to investigate the diastereoisomerism in platinum(II) hydride complexes derived from Pt(PPh₃)₄. []

Q8: How do modifications to the triphenylphosphine ligands impact the reactivity of Pt(PPh₃)₄?

A8: Changing the electronic and steric properties of the phosphine ligands can significantly influence the catalytic activity and selectivity of the resulting platinum complex. Bulky or electron-rich phosphines can enhance the reactivity of the complex. []

Q9: What strategies are employed to improve the stability of Pt(PPh₃)₄ in solution?

A9: Storing and handling Pt(PPh₃)₄ solutions under an inert atmosphere and using dry, oxygen-free solvents can enhance stability. Immobilization of the complex on solid supports, like fume silica, has been explored to improve stability and enable catalyst recovery and reuse. [, ]

Q10: What analytical methods are used to monitor reactions involving Pt(PPh₃)₄?

A10: Common techniques include:* Gas Chromatography (GC): For analyzing volatile reactants and products.* NMR Spectroscopy: For monitoring reaction progress and identifying intermediates. [] * X-ray Crystallography: For determining the solid-state structures of platinum complexes. [, , , , ]

Q11: How is platinum recovered from Pt(PPh₃)₄ and other platinum-based catalysts?

A11: Recycling methods often involve treating spent catalysts with aqua regia to form chloroplatinic acid. Subsequent treatment with triphenylphosphine and acetone precipitates Tetrakis(triphenylphosphine)platinum, which can be calcined to recover platinum metal. [, ] This method aims to reduce the release of chlorine gas compared to traditional methods.

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